tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its derivatives often involves condensation reactions, starting from various precursors including carbamimide and specific acids in the presence of catalysts like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These methods yield compounds characterized by unique structures and potential for further functionalization (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate derivatives has been elucidated using X-ray diffraction studies. These studies reveal that the compounds typically crystallize in the monoclinic space group with specific unit cell parameters, indicating the presence of weak intermolecular interactions and aromatic π–π stacking interactions which contribute to the stability of the crystal structure. For example, derivatives have been reported to crystallize in space groups with detailed bond lengths and angles typical for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its analogs participate in a variety of chemical reactions, including nucleophilic substitution reactions which have been employed to introduce different functional groups into the piperazine ring. These reactions are crucial for the synthesis of biologically active compounds and intermediates for further chemical transformations. The compound’s ability to undergo such reactions makes it a valuable building block in organic synthesis (Liu Ya-hu, 2010).
Physical Properties Analysis
The physical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate derivatives, such as solubility, melting point, and crystal structure, have been studied extensively. These properties are influenced by the compound's molecular structure and the nature of substituents attached to the piperazine ring. Detailed analysis of crystal packing and intermolecular interactions provides insights into the stability and solubility of these compounds (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Chemical Properties Analysis
The chemical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, including reactivity, stability, and functional group transformations, have been explored through various synthetic and characterization techniques. These studies highlight the compound's versatility as a synthetic intermediate and its potential applications in the development of new materials and pharmaceuticals (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).
Scientific Research Applications
Synthesis and Characterization
Tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized through various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction and characterized by spectroscopic evidence and X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, two derivatives of N-Boc piperazine were synthesized and their structures confirmed by spectroscopic studies and single-crystal X-ray diffraction analysis (Kulkarni et al., 2016).
Molecular Structure and Crystallography
The molecular structures of these compounds have been extensively studied. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, highlighting typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012). The tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was also prepared, demonstrating its novel chemistry and pharmaceutical potential (Gumireddy et al., 2021).
Biological Evaluation and Applications
Biological Activity
Some studies have focused on evaluating the biological activities of these compounds. For example, the synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Another study on two derivatives of N-Boc piperazine reported their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGUPXMFDJOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573268 | |
Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
CAS RN |
159873-06-0 | |
Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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